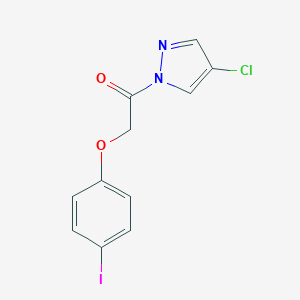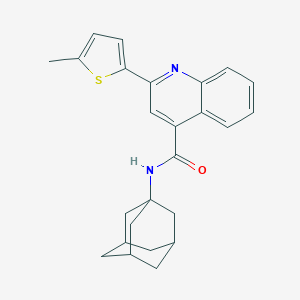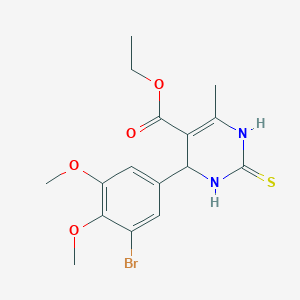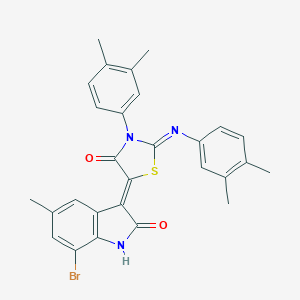
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4 and an iodophenoxyacetyl group at position 1. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrazole with 4-iodophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion of the reaction, the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
-
Substitution Reactions: : The chloro group at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine can yield the corresponding amino derivative.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Coupling Reactions: : The iodophenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis for the preparation of more complex molecules
-
Biology: : In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with certain biomolecules makes it useful in biochemical assays and drug discovery.
-
Medicine: : The compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities. Studies have shown that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
-
Industry: : In the industrial sector, the compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:
-
4-chloro-1H-pyrazole: : This compound lacks the iodophenoxyacetyl group and has different chemical and biological properties. It is less complex and may have different reactivity and applications.
-
4-iodo-1-[(4-chlorophenoxy)acetyl]-1H-pyrazole: : This compound has the positions of the chloro and iodo groups reversed. The change in the position of these groups can affect the compound’s reactivity and biological activity.
-
1-[(4-iodophenoxy)acetyl]-1H-pyrazole: : This compound lacks the chloro group at position 4. The absence of the chloro group can influence the compound’s chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8ClIN2O2 |
|---|---|
Peso molecular |
362.55 g/mol |
Nombre IUPAC |
1-(4-chloropyrazol-1-yl)-2-(4-iodophenoxy)ethanone |
InChI |
InChI=1S/C11H8ClIN2O2/c12-8-5-14-15(6-8)11(16)7-17-10-3-1-9(13)2-4-10/h1-6H,7H2 |
Clave InChI |
WEHMQHSBXGYZEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)N2C=C(C=N2)Cl)I |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)N2C=C(C=N2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Chloro-6-fluorophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331858.png)

![5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B331861.png)
![2-Methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B331862.png)
![5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B331863.png)
![Isopropyl 2-[(2-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331864.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331865.png)

![ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B331872.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B331875.png)
![2-(4-fluorophenyl)-4-([1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331876.png)
![5-(2-Bromo-5-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331881.png)
![ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331882.png)
